molecular formula C9H9N5O B13303828 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde

2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13303828
M. Wt: 203.20 g/mol
InChI Key: HYOIADZJXNKOHI-UHFFFAOYSA-N
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Description

2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a triazole and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyrimidine ring can interact with nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-1-yl)pyrimidine-5-carbaldehyde
  • 2-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
  • 2-(Dimethyl-1H-1,2,4-triazol-1-yl)thiazole-5-carbaldehyde

Uniqueness

2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the combination of the triazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H9N5O/c1-6-12-7(2)14(13-6)9-10-3-8(5-15)4-11-9/h3-5H,1-2H3

InChI Key

HYOIADZJXNKOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=NC=C(C=N2)C=O

Origin of Product

United States

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